molecular formula C18H22N4O3 B2964639 1,6-dimethyl-4-{[1-(5-methylpyrazine-2-carbonyl)piperidin-4-yl]oxy}-1,2-dihydropyridin-2-one CAS No. 2310157-06-1

1,6-dimethyl-4-{[1-(5-methylpyrazine-2-carbonyl)piperidin-4-yl]oxy}-1,2-dihydropyridin-2-one

Cat. No.: B2964639
CAS No.: 2310157-06-1
M. Wt: 342.399
InChI Key: LSAVVFVHNXRXCD-UHFFFAOYSA-N
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Description

1,6-dimethyl-4-{[1-(5-methylpyrazine-2-carbonyl)piperidin-4-yl]oxy}-1,2-dihydropyridin-2-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridinone core substituted with a piperidine moiety and a pyrazine ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-dimethyl-4-{[1-(5-methylpyrazine-2-carbonyl)piperidin-4-yl]oxy}-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the pyridinone core, followed by the introduction of the piperidine and pyrazine substituents. Common reagents used in these reactions include various organometallic catalysts, protecting groups, and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions under controlled conditions to optimize yield and minimize impurities. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,6-dimethyl-4-{[1-(5-methylpyrazine-2-carbonyl)piperidin-4-yl]oxy}-1,2-dihydropyridin-2-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

1,6-dimethyl-4-{[1-(5-methylpyrazine-2-carbonyl)piperidin-4-yl]oxy}-1,2-dihydropyridin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,6-dimethyl-4-{[1-(5-methylpyrazine-2-carbonyl)piperidin-4-yl]oxy}-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

1,6-dimethyl-4-[1-(5-methylpyrazine-2-carbonyl)piperidin-4-yl]oxypyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c1-12-10-20-16(11-19-12)18(24)22-6-4-14(5-7-22)25-15-8-13(2)21(3)17(23)9-15/h8-11,14H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSAVVFVHNXRXCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)C3=NC=C(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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